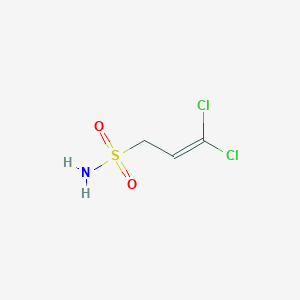

3,3-Dichloroprop-2-ene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

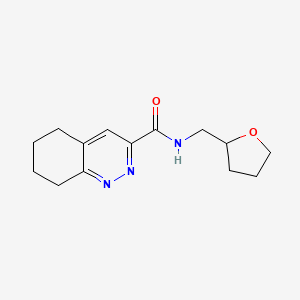

3,3-Dichloroprop-2-ene-1-sulfonamide is a chemical compound with the molecular formula C3H5Cl2NO2S . It has a molecular weight of 190.04 .

Molecular Structure Analysis

The molecular structure of 3,3-Dichloroprop-2-ene-1-sulfonamide consists of three carbon atoms, five hydrogen atoms, two chlorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Dichloroprop-2-ene-1-sulfonamide are not fully detailed in the search results. The boiling point is not specified .Scientific Research Applications

Sulfonamide Applications in Scientific Research

Chemical Synthesis and Drug Development : Sulfonamides, such as 3,3-Dichloroprop-2-ene-1-sulfonamide, are integral to the synthesis of a wide range of pharmaceuticals. They serve as crucial intermediates in the development of drugs with diverse therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents. For instance, the synthesis and characterization of novel sulfonylcycloureas have demonstrated the potential of sulfonamides in producing compounds with significant anticancer activity, as revealed by molecular docking studies (Guerfi et al., 2021).

Environmental Impacts and Analytical Techniques : The presence of sulfonamides in the environment, particularly in water bodies, has raised concerns due to their potential impact on human health and ecosystems. Research has focused on the detection, transformation, and removal of these compounds from environmental matrices. Techniques such as smartphone-based digital image analysis have been developed for the rapid and efficient determination of sulfonamide concentrations in bovine milk, showcasing the adaptability of analytical methods to monitor environmental and food safety (Maroubo et al., 2021).

Antimicrobial Resistance : The widespread use of sulfonamides has led to the emergence of antimicrobial resistance, a pressing global health issue. Studies have examined the mechanisms of resistance to sulfonamides, including genetic factors that confer resistance in microbial populations. Understanding these mechanisms is crucial for developing strategies to combat resistance and ensure the continued efficacy of sulfonamide antibiotics (Sköld, 2001).

Advanced Oxidation Processes : Research into the oxidation of sulfonamide antibiotics by advanced oxidants like chlorine dioxide has provided insights into the degradation pathways of these compounds in water treatment processes. Such studies are vital for improving the removal of persistent pharmaceutical pollutants from water, ensuring the safety of drinking water supplies (Ben et al., 2017).

properties

IUPAC Name |

3,3-dichloroprop-2-ene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2NO2S/c4-3(5)1-2-9(6,7)8/h1H,2H2,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRMVUATQPCQNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(Cl)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dichloroprop-2-ene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

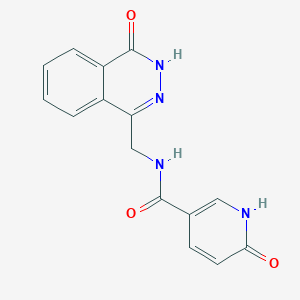

![(2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid](/img/structure/B2714179.png)

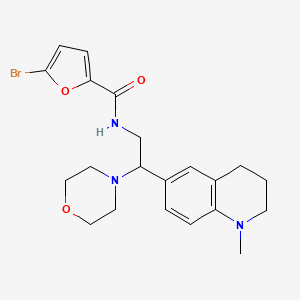

![4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2714180.png)

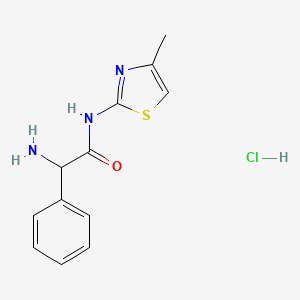

![Methyl (1R,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2714184.png)

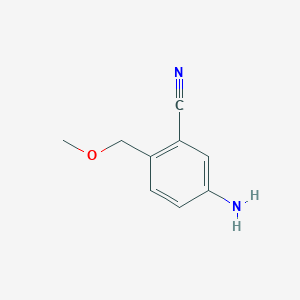

![(Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2714194.png)

![N-(3,4-dimethoxyphenethyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2714195.png)

![4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2714201.png)